N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S.ClH/c1-16-3-5-18-21(13-16)31-23(25-18)27(9-2-8-26-10-7-24-15-26)22(28)17-4-6-19-20(14-17)30-12-11-29-19;/h3-7,10,13-15H,2,8-9,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFOXHMTEQDMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of 419.0 g/mol. The presence of the imidazole ring is particularly noteworthy as it is linked to various pharmacological effects.
Anticancer Activity
Research indicates that compounds containing imidazole and benzothiazole moieties exhibit promising anticancer properties. For instance, studies have shown that related imidazole derivatives display IC50 values in the nanomolar range against various cancer cell lines, including HeLa and HCT-15 cells . Specifically, compounds with structural similarities to our compound have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division.
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 6 | HeLa | 100 | Tubulin polymerization inhibition |
| Compound 7 | HCT-15 | 200 | DNA damage induction |
The mechanism by which N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide exerts its effects likely involves:
- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase.
- DNA Damage : The induction of γ-H2AX foci indicates that these compounds can cause DNA damage, which is a critical pathway in cancer therapy.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of various derivatives of imidazole and benzothiazole:
- In Vitro Studies : Compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl) have shown significant cytotoxicity against multiple cancer cell lines .
- Molecular Docking Studies : In silico analyses suggest that the compound interacts favorably with target proteins involved in cancer progression, indicating potential for further development as an anticancer agent .
- ADMET Properties : Preliminary assessments based on Lipinski's rule suggest good drug-like properties, making it a candidate for further pharmacological evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
